N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride

PNMT inhibition Enzyme Assay Phenylethanolamine N-Methyltransferase

Securing structurally consistent 2-(2-methylphenoxy)ethanamine derivatives for reproducible SAR studies is challenging. N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride (CAS 1050509-58-4) directly addresses this need as a defined N-methyl analog with established baseline activity. - Enables systematic investigation of N-alkyl substitution effects on local anesthetic potency and acute toxicity profiles. - Serves as a reference standard with a weak PNMT inhibitory Ki of 1.11E+6 nM for medicinal chemistry optimization. - Supplied at a standard purity of 95%, ensuring reliable analytical method development and validation.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 1050509-58-4
Cat. No. B3078370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride
CAS1050509-58-4
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCNC.Cl
InChIInChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
InChIKeyCHTFUBDQHBEABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(2-methylphenoxy)-1-ethanamine HCl: Procurement Profile & Class Context


N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride (CAS 1050509-58-4) is a synthetic organic compound characterized by an ethanamine backbone linked to a 2-methylphenoxy moiety [1]. It is commercially available as a hydrochloride salt (molecular formula C10H16ClNO; MW 201.69 g/mol) with a typical purity specification of 95% . This compound belongs to the class of 2-(2-methylphenoxy)ethanamine derivatives, which have been investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals, and have demonstrated local anesthetic activity in preclinical models [2].

1
Hydrochloride salt form for stable handling and reproducible solubility
2
Reported PNMT enzyme interaction baseline for probe development
3
Class-level local anesthetic SAR data supports N-alkyl analog studies

N-Methyl-2-(2-methylphenoxy)-1-ethanamine HCl: Non-Interchangeability


Within the class of 2-(2-methylphenoxy)ethanamine derivatives, even minor structural variations, such as N-alkyl substitution patterns, can profoundly impact key performance metrics including target affinity, functional activity, and in vivo toxicity [1]. For example, in a series of 16 hydrochlorides of 2-(2'-methylphenoxy)-N-alkyl and -N,N-dialkyl ethanamines, the nature of the amino group substituent was directly correlated with both local anesthetic activity and acute toxicity in mice [2]. Therefore, assuming that a closely related analog, such as the primary amine 2-(2-methylphenoxy)ethanamine (CAS 26583-60-8) or the N,N-dimethyl derivative, can be used interchangeably with N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride without experimental validation introduces significant risk to the reproducibility and integrity of the research or application.

!
N-alkyl substitution pattern may shift reported anesthetic model response and toxicity endpoints
!
Primary amine or N,N-dimethyl analogs may not reproduce the N-methyl compound's pharmacodynamic profile
!
Free base form (CAS 200350-17-0) may exhibit different solubility and stability, requiring independent validation

N-Methyl-2-(2-methylphenoxy)-1-ethanamine HCl: Differentiation Evidence


PNMT Inhibition Baseline

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride demonstrates measurable, albeit weak, inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) with a Ki value of 1.11E+6 nM [1]. This datum establishes a baseline for the compound's interaction with PNMT, an enzyme involved in the biosynthesis of epinephrine [2]. While not compared directly to a specific analog in the same assay, this quantitative value provides a critical benchmark for any future comparative studies and serves as a point of differentiation from compounds that may lack any PNMT affinity.

PNMT Inhibition
Class-level inference
Ki = 1.11E+6 nM
Reported PNMT baseline; may support enzyme probe design
In vitro bovine PNMT assay; data to verify
PNMT inhibition Enzyme Assay Phenylethanolamine N-Methyltransferase

Local Anesthetic SAR Trend

A study evaluating 16 hydrochlorides of 2-(2'-methylphenoxy)-N-alkyl and -N,N-dialkyl ethanamines, a class which includes the target compound, found that 14 of these substances exhibited local anesthetic activity in the Renje method [1]. Critically, the study noted that incorporation of a substituent into the amino group resulted in an increase in both local anesthetic activity and acute toxicity in albino mice [2]. This class-level finding demonstrates that the specific N-methyl substitution pattern of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is a key determinant of its potential pharmacological and toxicological profile compared to other derivatives in the series.

Anesthetic SAR
Class-level inference
14/16 analogs active; N-substitution increased activity and toxicity
Supports N-alkyl-dependent anesthetic model response context
Renje method; class-level trend, data to verify
Local Anesthesia Structure-Activity Relationship Preclinical Toxicology

Salt Form and Purity Specification

Commercially, N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride (CAS 1050509-58-4) is supplied with a minimum purity specification of 95% by vendors like AKSci and 98% by others like Leyan . Its availability as a stable hydrochloride salt (MW 201.69 g/mol) offers a distinct handling advantage over the free base form, N-methyl-2-(2-methylphenoxy)ethanamine (CAS 200350-17-0; MW 165.232 g/mol) , which may have different solubility, stability, and hygroscopicity profiles. This defined salt form and purity specification are critical for ensuring reproducible experimental results.

Salt Form & Purity
Data to verify
HCl salt (95–98%) vs free base (≥97%)
Stable salt form may improve reproducibility; verify vendor specification
Commercial specifications, source-dependent review
Chemical Procurement Purity Specification Hydrochloride Salt

N-Methyl-2-(2-methylphenoxy)-1-ethanamine HCl: Application Scenarios


PNMT Probe Building Block

The known, albeit weak, PNMT inhibitory activity (Ki = 1.11E+6 nM) [1] provides a starting point for medicinal chemistry programs aimed at developing more potent and selective PNMT inhibitors. The compound can serve as a base scaffold for structure-activity relationship (SAR) studies to optimize interactions with the PNMT active site, with the quantitative Ki value serving as a direct comparator for new derivatives.

Local Anesthesia SAR Studies

Given the class-level evidence that N-alkyl substitution on the 2-(2-methylphenoxy)ethanamine core influences local anesthetic activity [2], N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is a relevant compound for systematic SAR studies. Researchers can use it as a reference point to explore how further modifications (e.g., varying N-alkyl chain length, adding aromatic substituents) alter potency, duration of action, and toxicity profiles in preclinical models.

Analytical Reference Standard

The compound's well-defined chemical structure and commercial availability with a specified purity (95-98%) make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of 2-(2-methylphenoxy)ethanamine derivatives in complex matrices, such as biological samples or environmental specimens.

Application
Selection Property
Validation Focus
PNMT enzyme interaction probe
Reported Ki baseline
PNMT binding assay validation
Local anesthetic SAR studies
N-alkyl substitution response context
Preclinical anesthetic model endpoint review
Chromatographic reference standard
Specified purity and salt form
Method validation and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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